molecular formula C22H23N3O3S2 B2624657 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 638136-07-9

3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2624657
CAS No.: 638136-07-9
M. Wt: 441.56
InChI Key: UNHDSSDXDSLYJV-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic or basic conditions.

    Amide bond formation: The final step involves coupling the sulfonylated intermediate with an amine to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfonylureas: Known for their use in diabetes treatment.

    Benzamides: Used in various therapeutic applications, including antipsychotic and antiemetic drugs.

    Thiazoles: Found in many biologically active compounds, including antibiotics and antifungals.

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-21(24-22-23-20(16-29-22)17-9-4-3-5-10-17)18-11-8-12-19(15-18)30(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHDSSDXDSLYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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